molecular formula C13H12FN B2623216 4-(4-Fluorophenyl)-2,6-dimethylpyridine CAS No. 1214330-53-6

4-(4-Fluorophenyl)-2,6-dimethylpyridine

Cat. No.: B2623216
CAS No.: 1214330-53-6
M. Wt: 201.244
InChI Key: DDSHUPWQNVBNOZ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2,6-dimethylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring This compound is characterized by the presence of a fluorine atom attached to a phenyl group, which is further connected to a pyridine ring substituted with two methyl groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2,6-dimethylpyridine typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base to form 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then subjected to cyclization with ammonia or an amine to yield the desired pyridine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2,6-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can lead to a variety of substituted pyridines and phenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2,6-dimethylpyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

    4-Fluorophenylpyridine: A related compound with similar structural features but different substitution patterns.

    2,6-Dimethylpyridine: A simpler pyridine derivative without the fluorophenyl group.

Uniqueness

4-(4-Fluorophenyl)-2,6-dimethylpyridine is unique due to the presence of both the fluorophenyl group and the dimethyl-substituted pyridine ring. This combination imparts distinct chemical properties and potential applications that are not observed in other similar compounds. The fluorine atom can enhance the compound’s stability and reactivity, while the methyl groups can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

4-(4-fluorophenyl)-2,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-7-12(8-10(2)15-9)11-3-5-13(14)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSHUPWQNVBNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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